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Potassium tetrachloroaurate(III)

Cat. No.: B084355
CAS No.: 13682-61-6
M. Wt: 377.9 g/mol
InChI Key: JMONCQYBAMKVQQ-UHFFFAOYSA-J
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Description

Significance and Research Context of Gold(III) Coordination Compounds

Gold(III) coordination compounds represent a significant and dynamic area of advanced chemical research. Historically, gold compounds have been recognized for their therapeutic properties, a field known as chrysotherapy. frontiersin.orgnih.gov In contemporary research, the focus has expanded dramatically, driven by the unique electronic properties and reactivity of the gold(III) ion. Gold(III) centers typically form four-coordinate, square-planar complexes, a structural motif they share with the well-known anticancer agent cisplatin. frontiersin.orgnih.govresearchgate.net This similarity has spurred extensive investigation into gold(III) complexes as potential therapeutic agents, particularly for cancer treatment. frontiersin.orgnih.govnih.gov

Research has shown that gold(III) complexes can be effective against cancer cell lines, including those resistant to cisplatin. frontiersin.orgnih.gov Unlike cisplatin, whose primary target is nuclear DNA, many gold(III) compounds are believed to exert their cytotoxic effects through different mechanisms, often targeting mitochondria. nih.gov The development of various ligands, such as chelating nitrogen-donors and dithiocarbamates, has been crucial in stabilizing the Au(III) cation and preventing its reduction under physiological conditions, which is a key challenge in designing effective gold-based drugs. researchgate.net

Beyond medicinal chemistry, gold(III) compounds are pivotal in catalysis. wikipedia.org Simple salts like gold(III) chloride (AuCl₃) and complexes derived from them are effective catalysts for a variety of organic transformations. wikipedia.org They are particularly adept at activating carbon-carbon multiple bonds (alkenes and alkynes), enabling the synthesis of complex organic molecules. wikipedia.org While gold(I) complexes have often been favored due to the tendency of gold(III) to be reduced to catalytically inactive metallic gold, research continues to find applications where gold(III) sources are efficient catalysts. wikipedia.org The study of organogold(III) complexes, which feature direct gold-carbon bonds, is a specialized but important subfield, offering insights into fundamental bonding and reactivity. wikipedia.org

Overview of Potassium Tetrachloroaurate(III) as a Precursor in Contemporary Chemistry

Potassium tetrachloroaurate(III), with the chemical formula K[AuCl₄], is a cornerstone precursor in modern gold chemistry. pubcompare.ai This yellow, crystalline solid is soluble in water and alcohol, making it a convenient and versatile starting material for a wide range of applications. sigmaaldrich.com Its primary role is as a readily available and reliable source of the tetrachloroaurate(III) anion, [AuCl₄]⁻, which can be easily used in subsequent chemical syntheses. pubcompare.ai

One of the most prominent applications of potassium tetrachloroaurate(III) is in the synthesis of gold nanoparticles (AuNPs). pubcompare.aichemimpex.com AuNPs have unique optical and electronic properties that are highly dependent on their size and shape, making them valuable in fields such as biomedical imaging, diagnostics, drug delivery, and sensors. chemimpex.commdpi.com Potassium tetrachloroaurate(III) serves as the gold source, which is then reduced in the presence of various agents to form the desired nanoparticles. Researchers have developed numerous methods, including "green synthesis" approaches using bioligands, to control the geometry and properties of the resulting AuNPs. mdpi.com

In addition to nanotechnology, potassium tetrachloroaurate(III) is a key intermediate in the synthesis of more complex gold compounds. sigmaaldrich.comthermofisher.com It is a starting material for creating new gold(III) dithiolate complexes, which are investigated for their luminescence properties and potential use as photosensitizers or photocatalysts. sigmaaldrich.com Its utility also extends to catalysis, where it can be used directly or as a precursor to generate catalytically active species for organic reactions. chemimpex.com Furthermore, it is employed in electrochemistry for the development of sensitive and selective sensors and in materials science for applications like gold electroplating and painting on porcelain and glass. pubcompare.aichemimpex.com

Properties of Potassium Tetrachloroaurate(III)

PropertyValue
Chemical Formula KAuCl₄
Molecular Weight 377.88 g/mol
Appearance Yellow to reddish-yellow crystalline solid
Solubility Soluble in water and ethanol (B145695) sigmaaldrich.com
Decomposition Temperature 357°C
Crystal Structure Monoclinic

This table presents data for the anhydrous form.

Hydrated Forms of Potassium Tetrachloroaurate(III)

PropertyValue
Hydrate Formula KAuCl₄ · xH₂O chemimpex.comstrem.com
Dihydrate Formula KAuCl₄ · 2H₂O
Trihydrate Formula KAuCl₄ · 3H₂O nih.gov
Hydrate Molecular Weight 395.9 g/mol (hydrate, x undefined) chemimpex.comnih.gov
Trihydrate Molecular Weight 431.9 g/mol nih.gov
CAS Number (Hydrate) 27988-75-6 chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCl4K B084355 Potassium tetrachloroaurate(III) CAS No. 13682-61-6

Properties

IUPAC Name

potassium;gold(3+);tetrachloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMONCQYBAMKVQQ-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929560
Record name Gold(3+) potassium chloride (1/1/4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-61-6
Record name Potassium tetrachloroaurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13682-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gold(3+) potassium chloride (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM TETRACHLOROAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL325FU75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Potassium Tetrachloroaurate Iii and Its Derivatives

Established Synthetic Routes for Potassium Tetrachloroaurate(III)

The synthesis of potassium tetrachloroaurate(III) is typically achieved through two well-established methods: the direct reaction of gold with powerful oxidizing and halogenating agents to form a precursor, which is then converted to the potassium salt, or the direct conversion from a pre-synthesized tetrachloroauric acid solution.

Reaction of Elemental Gold with Halogenating Agents

An alternative to aqua regia is the use of chlorine gas (Cl₂). Bubbling chlorine gas through water containing gold metal quantitatively oxidizes the gold to form aqueous solutions of tetrachloroauric acid. researchgate.net This method avoids the need for cumbersome workup procedures required to remove residual nitric acid when using aqua regia. researchgate.net The resulting tetrachloroauric acid solution from either method serves as the immediate precursor for synthesizing potassium tetrachloroaurate(III).

Conversion from Tetrachloroauric Acid Precursors

Once an aqueous solution of tetrachloroauric acid (HAuCl₄) is obtained, it can be readily converted to potassium tetrachloroaurate(III) (KAuCl₄). This is typically accomplished by treating the acidic solution with a potassium salt, such as potassium chloride (KCl) or potassium carbonate (K₂CO₃). researchgate.net

The addition of KCl to the HAuCl₄ solution results in a simple salt metathesis reaction, precipitating the less soluble potassium tetrachloroaurate(III) upon concentration.

Reaction with Potassium Chloride: HAuCl₄ + KCl → KAuCl₄ + HCl researchgate.net

Alternatively, using potassium carbonate neutralizes the tetrachloroauric acid, also yielding the desired product.

Reaction with Potassium Carbonate: 2HAuCl₄ + K₂CO₃ → 2KAuCl₄ + H₂O + CO₂ researchgate.net

In both methods, the process generally involves heating the reaction mixture to around 100 °C, followed by evaporation, cooling, and crystallization to obtain the final orange, crystalline product of potassium tetrachloroaurate(III). researchgate.net

Advanced Synthetic Approaches Utilizing Potassium Tetrachloroaurate(III)

Potassium tetrachloroaurate(III) is a crucial and widely used precursor in nanoscience, particularly for the controlled synthesis of gold nanoparticles (AuNPs). nih.govchemimpex.com Its solubility and stability in aqueous solutions make it an ideal starting material for various synthetic protocols.

Synthesis of Gold Nanoparticles (Au NPs)

The synthesis of gold nanoparticles from potassium tetrachloroaurate(III) involves the reduction of Au³⁺ ions to neutral gold atoms (Au⁰). These atoms then nucleate and grow into nanoparticles of varying sizes and shapes, which are stabilized by capping agents to prevent aggregation. mdpi.com

Wet chemical reduction is the most common strategy for synthesizing AuNPs from a tetrachloroaurate (B171879) precursor. This approach involves dissolving the gold salt in a liquid medium, typically water, and adding a chemical reducing agent. The choice of reducing agent, its concentration, the reaction temperature, and pH all play a critical role in determining the final characteristics of the nanoparticles. mdpi.comnih.gov

A variety of reducing agents can be employed to convert tetrachloroaurate ions into gold nanoparticles. The strength of the reducing agent influences the rate of nucleation and growth, which in turn affects the final particle size and size distribution.

Cyclodextrins: These cyclic oligosaccharides can act as both reducing and capping agents in a one-step synthesis of functionalized AuNPs. scielo.brresearchgate.net The synthesis is typically carried out in an alkaline solution, and the reducing ability of different cyclodextrins varies, with γ-cyclodextrin being the most active. researchgate.netfigshare.com The reaction can be performed with direct heating or microwave irradiation, with the latter often producing more stable and less aggregated nanoparticles. scielo.brresearchgate.net

Sodium Citrate (B86180): The reduction of tetrachloroauric acid or its salts by sodium citrate is the basis of the well-known Turkevich method, first reported in 1951. mdpi.comwisc.edu In this process, a boiling solution of the gold precursor is treated with sodium citrate, which acts as both a reducing and a stabilizing agent. wisc.edulibretexts.org The ratio of citrate to gold is a key parameter; typically, increasing this ratio leads to smaller nanoparticles. libretexts.org The mechanism involves the oxidation of citrate to products like 3-ketoglutaric acid. libretexts.org

Hydrazine (B178648): Hydrazine and its salts, like hydrazine sulfate, are powerful reducing agents used for AuNP synthesis. The reaction mechanism is complex, involving an initial reduction of Au(III) to an Au(I) intermediate, followed by autocatalytic growth on the surface of newly formed gold nuclei. advanceseng.comresearchgate.net The kinetics of this reaction have been studied using spectrophotometry and dynamic light scattering. advanceseng.com

Hydroxylamine: Hydroxylamine hydrochloride is another reducing agent used in AuNP synthesis. It is particularly noted for its use in methods to produce larger nanoparticles, from 20 to 100 nm. mdpi.com It is also employed in seeding methods, where pre-existing small gold nanoparticles act as templates for further gold deposition from a solution containing a gold salt and hydroxylamine, allowing for the fabrication of larger nanostructures. princeton.edu

Sodium Borohydride (B1222165) (NaBH₄): As a very strong reducing agent, sodium borohydride leads to a rapid reduction of Au³⁺ ions. This fast reaction rate often results in the formation of very small nanoparticles (typically under 5 nm). mdpi.combeloit.edu The synthesis is often conducted in ice-cold conditions to control the reaction rate. nanocon.eumdpi.com Due to its strength, NaBH₄ is a versatile reducing agent used in many different protocols for AuNP synthesis. nanocon.eumdpi.com

Table 1: Comparison of Reducing Agents for Gold Nanoparticle Synthesis from Tetrachloroaurate Precursors

Reducing AgentTypical Reaction ConditionsKey Features & Resulting Nanoparticle Characteristics
Cyclodextrins Alkaline solution; direct heating or microwave irradiation.Acts as both reducing and capping agent; particle size depends on cyclodextrin (B1172386) type (α, β, γ). researchgate.netfigshare.com
Sodium Citrate Boiling aqueous solution (Turkevich method).Weak reducing agent; acts as stabilizer; particle size (typically 10-20 nm) is tunable by citrate-to-gold ratio. mdpi.comwisc.edulibretexts.org
Hydrazine Aqueous solution.Strong reducing agent; complex, autocatalytic mechanism. advanceseng.comresearchgate.net
Hydroxylamine Aqueous solution.Used for synthesizing larger nanoparticles (20-100 nm) and in seeding growth methods. mdpi.comprinceton.edu
Sodium Borohydride Typically ice-cold aqueous solution.Very strong reducing agent; produces small, monodisperse nanoparticles (often <5 nm). beloit.edunanocon.eu
Wet Chemical Reduction Methods
Bioreduction Pathways and Bioligand-Mediated Synthesis (e.g., Amino Acids, Thiols, Amines)

The reduction of tetrachloroaurate(III) ions (AuCl₄⁻) by biological molecules is a cornerstone of green chemistry, offering an eco-friendly route to gold nanostructures. Bioligands such as amino acids, thiols, and amines serve dual roles as both reducing and capping agents, eliminating the need for harsh chemicals. The spontaneous interaction between AuCl₄⁻ and these bioligands can yield plasmonic gold nanoparticles (AuNPs), fluorescent gold nanoclusters (AuNCs), or self-assembled gold-containing coordination polymers (Au CPs). nih.govmiami.edu

The outcome of the synthesis is highly dependent on experimental conditions. Key parameters influencing the final product include the concentration of the gold precursor, the molar ratio of AuCl₄⁻ to the bioligand, pH, temperature, and reaction time. nih.gov For instance, amines with a redox potential falling between the oxidation of Au⁰ to Au(I) and the reduction of Au(III) to Au⁰ are effective reducing agents. nih.gov The thiol groups (-SH) in molecules like cysteine and glutathione (B108866) are particularly effective, proceeding through the formation of Au(I)-thiolate intermediates. nih.govresearchgate.net

The reducing capabilities of different amino acids vary. For example, L-histidine has been used to produce spherical AuNPs with an average diameter of 11.5 nm in alkaline conditions (pH 11.5) at 150 °C. nih.gov Similarly, L-tryptophan can be used to synthesize fluorescent gold nanoclusters. miami.edu The specific functional groups on the bioligands—thiol versus amine—play a critical role in determining the structure and optical properties of the resulting gold nanohybrid systems. nih.gov

Interactive Data Table: Bioligand-Mediated Synthesis Parameters
BioligandResulting ProductKey Synthesis ParametersReference
Amino Acids (general)AuNPs, AuNCspH, temperature, Au:ligand ratio dependent nih.gov
L-HistidineSpherical AuNPs (~11.5 nm)pH 11.5, 150 °C, AuCl₄⁻:His ratio 1:2.5 nih.gov
L-TryptophanFluorescent AuNCspH dependent fluorescence, reaction at 37 °C miami.edu
Alkyl/Aryl ThiolsAuNPs, AuNCs, Au CPsFormation of -(Au(I)-SR)n- intermediates nih.govmiami.edu
Surfactant- and Reducer-Free Aqueous Synthesis Techniques

Synthesizing gold nanoparticles without traditional surfactants or external reducing agents is highly desirable for applications requiring pristine particle surfaces. One approach involves using high-frequency ultrasound (950 kHz) on an aqueous solution of hydrogen tetrachloroaurate(III) (HAuCl₄). This sonochemical method produces AuNPs without any additives, where the size and shape can be controlled by varying the initial AuCl₄⁻ concentration and temperature. researchgate.net For example, at temperatures above 50 °C, spherical nanoparticles are predominantly formed. researchgate.net

Another facile, room-temperature method involves the reduction of HAuCl₄ in alkaline solutions of low-viscosity mono-alcohols like methanol (B129727) or ethanol (B145695). acs.org This strategy yields size-controlled, stable colloidal AuNPs that remain dispersed for months without any capping agents. acs.org The simplicity and sustainability of this method make it a significant improvement over traditional techniques. Reductive carbon dots have also been employed for the rapid (<30 s) synthesis of surfactant-free gold nanoparticles (sf-AuNPs), representing one of the fastest green synthesis strategies. acs.org

Sonochemical and Microwave-Assisted Preparations

Energy-based methods like sonochemistry and microwave irradiation offer rapid and efficient routes for synthesizing gold nanostructures from potassium tetrachloroaurate(III).

Sonochemical Synthesis: This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extreme temperatures (>5000 K) and pressures (>1000 atm). miami.edu These conditions create highly reactive radicals that reduce Au(III) ions to Au(0), leading to the nucleation and growth of nanoparticles. miami.eduresearchgate.net The particle size and shape can be controlled by tuning parameters such as ultrasonic frequency, power, and irradiation time. For instance, using a 20 kHz ultrasound in a Rosette cell with α-D-glucose as a reducer, different particle morphologies can be achieved by varying the pH; low pH yields anisotropic nanoparticles, while high pH results in microparticles. acs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the reduction of gold ions and the formation of nanoparticles. researchgate.net In one method, gold nanoparticles were synthesized in a two-phase system (water and toluene) with 1-dodecanethiol (B93513) as a passivating agent, using microwave irradiation to drive the reaction without an external reducing agent. acs.org This process yielded highly monodisperse nanoparticles (1.8 nm average size) that self-assembled into larger superstructures. acs.org The use of microwave irradiation can also influence the type of nanostructure formed; for example, when cyclodextrins are used as reducing agents, microwave heating tends to produce free, unaggregated nanoparticles compared to conventional heating. researchgate.net

Template-Directed Synthesis on Supramolecular Architectures (e.g., Rosette Nanotubes)

Template-directed synthesis provides a powerful bottom-up approach to organize nanoparticles into well-defined one-, two-, or three-dimensional superstructures. This method utilizes pre-organized molecular scaffolds to guide the nucleation and growth of inorganic materials.

Supramolecular assemblies, formed through non-covalent interactions, are particularly effective as templates. Self-assembling peptides, for example, can form structures like nanotubes, 2D plates, and hydrogels that direct the synthesis and spatial arrangement of AuNPs. nih.govresearchgate.net The final morphology and collective optical properties of the nanoparticle assembly are dictated by the peptide sequence and self-assembly conditions. nih.govresearchgate.net Similarly, DNA, with its programmable recognition capabilities, can be used to direct the assembly of gold nanoparticles into complex architectures. frontiersin.orgnih.gov

A notable class of supramolecular structures is rosette nanotubes (RNTs). These are biologically inspired materials formed from the hierarchical self-assembly of a hybrid guanine-cytosine (G∧C) motif. nih.govresearchgate.net In solution, the G∧C base forms six-membered "rosettes" through hydrogen bonding, which then stack via π-π interactions to form a stable, hollow tubular architecture with a tunable diameter, typically around 3 nm. nih.govrsc.org While peptides and DNA have been extensively used to template gold nanoparticle synthesis, the well-defined, self-assembling tubular structure of RNTs presents a promising, advanced platform for the fabrication of one-dimensional gold nanostructures. nih.govnih.gov

Preparation of Gold Nanoclusters (Au NCs)

Gold nanoclusters (AuNCs) are ultrasmall nanoparticles, typically composed of a few to a hundred atoms (<2 nm in diameter), that exhibit molecule-like properties, including discrete electronic transitions and strong fluorescence. nih.gov Their synthesis from tetrachloroaurate(III) ions often involves bioligands like proteins, peptides, and thiols, which act as both reducing and stabilizing agents. nih.govmiami.edu

The key to forming AuNCs instead of larger plasmonic AuNPs lies in carefully controlling the reaction kinetics and stoichiometry. nih.gov Typically, a high molar excess of the capping ligand is used to restrict the growth of the gold core. The synthesis is often carried out under specific pH and temperature conditions. For example, red-emitting Au₂₅ nanoclusters stabilized by bovine serum albumin are synthesized at a basic pH (~12) with a high protein-to-gold ratio at around 40 °C over 24 hours. nih.gov The mechanism involves a two-step reduction of Au(III) to Au(0), followed by the controlled aggregation and stabilization of atoms into a defined cluster core, such as the icosahedral Au₁₃ core found in Au₂₅(SR)₁₈ clusters. nih.gov

Formation of Gold Coordination Polymers (Au CPs)

Gold coordination polymers are materials composed of gold ions linked by organic ligands to form extended networks. When tetrachloroaurate(III) is reacted with certain thiolate ligands, instead of forming discrete nanoparticles or clusters, self-assembled Au-containing coordination polymers (Au CPs) can be produced. nih.govmiami.edu

The formation of these polymers is often driven by the strong affinity between gold and sulfur. The process typically begins with the reduction of Au(III) to Au(I) by the thiol-containing ligand. These Au(I) ions then coordinate with the thiolate groups (RS⁻) to form repeating –(Au(I)-SR)n– polymeric chains. nih.gov These chains can further assemble into more complex, sometimes luminescent, supramolecular structures. The final structure and properties of the Au CP are influenced by the nature of the thiolate ligand and the reaction conditions, such as the precursor concentration and the Au:ligand molar ratio. nih.gov

Organogold Complex Synthesis

Organogold complexes are compounds containing at least one direct gold-carbon (Au-C) bond. The synthesis of stable organogold(III) complexes from potassium tetrachloroaurate(III) or its derivatives is a significant area of organometallic chemistry. The presence of the Au-C bond often enhances the stability of the Au(III) oxidation state, which can be challenging to maintain in purely coordination compounds under physiological conditions. nih.gov

A general route to access organogold(III) complexes involves the oxidative addition of reagents to a gold(I) precursor, which can be prepared from a gold(III) source. For example, arylgold(III) complexes can be synthesized by reacting gold(I) chloride complexes with aryldiazonium salts under mild photochemical conditions, such as irradiation with a blue LED. researchgate.netnih.gov Depending on the ligands used (e.g., monodentate phosphines, N-heterocyclic carbenes, or chelating P,N-ligands), neutral or cationic organogold(III) complexes with a square planar geometry can be obtained. researchgate.netnih.gov Other synthetic strategies have been developed to create various organogold(III) compounds, including those with dithiocarbamate (B8719985) or cyclometalated ligands, which show potential as therapeutic agents. nih.govrsc.org

Interactive Data Table: Synthetic Routes to Organogold(III) Complexes
Starting MaterialReagentMethodProduct ClassReference
Gold(I) Chloro ComplexesAryldiazonium SaltsPhotochemical (Blue LED)Arylgold(III) Complexes researchgate.netnih.gov
(C^N)Au(III) moietyDithiocarbamates (DTC)Ligand Substitution[(C^N)Au(III)DTC]PF₆ nih.gov
[Au(bipy(dmb)-H)Cl₂]2,6-xylidineSubstitution/Cyclometalation[Au(bipy(dmb)-H)(2,6-xylidine-H)][PF₆] rsc.org
N-Heterocyclic Carbene (NHC) Gold Complexation

N-Heterocyclic carbenes (NHCs) have emerged as significant ligands in gold chemistry, forming stable complexes with applications in catalysis. The synthesis of NHC-gold(I) complexes is well-established and often serves as a precursor to other gold compounds. nih.gov While many syntheses start from gold(I) sources like (Me₂S)AuCl, the principles can be extended to gold(III) precursors. researchgate.netrsc.org

A general approach involves the reaction of an imidazolium (B1220033) salt, the NHC precursor, with a gold source. chemistryviews.org For instance, the marine natural product norzooanemonin (1,3-dimethylimidazolium-4-carboxylate) has been utilized to create carboxyl- or carboxylate-functionalized NHC-gold(I) complexes in the presence of potassium carbonate. researchgate.netrsc.org Electrochemical methods have also been developed, where a sacrificial gold anode releases Au(I) ions that react with an imidazolium salt reduced at the cathode to generate the NHC. chemistryviews.org

While direct synthesis from KAuCl₄ to NHC-Au(III) complexes is less common in the provided literature, the stability of the Au-NHC bond suggests that such transformations are feasible, likely proceeding through an initial reduction of Au(III) to Au(I) followed by complexation, or through direct substitution of the chloride ligands. The synthesis of novel series of NHC-gold complexes with varied steric and electronic properties bearing fluorinated alkoxide anions has been reported, highlighting the versatility of these compounds. rsc.org

Table 1: Examples of NHC Gold Complex Synthesis

NHC PrecursorGold SourceBase/MethodResulting Complex TypeReference
Imidazolium SaltSacrificial Gold AnodeElectrochemicalAu-NHC chemistryviews.org
Norzooanemonin(Me₂S)AuClPotassium CarbonateNHC-Au(I) researchgate.netrsc.org
Imidazolium SaltGold(I) ChlorideWeak BaseNHC-Au(I) Chloride nih.gov
Phosphine-Stabilized Organogold Compounds

Phosphine (B1218219) ligands are widely used to stabilize gold nanoparticles and discrete gold clusters. nih.govresearchgate.netchemrxiv.org The synthesis of phosphine-stabilized gold nanoparticles can be achieved using mild reducing agents like 9-borabicyclo[3.3.1]nonane (9-BBN). colab.ws This method allows for the formation of nanoparticles with a narrow size distribution. colab.ws

In the context of discrete organogold(III) complexes, phosphine ligands can be introduced to enhance stability and influence reactivity. For example, new stable cationic organogold(III) complexes containing a "pincer" iminophosphorane ligand have been prepared. nih.gov The synthesis of these complexes often starts from a pre-existing organogold(III) chloride compound and involves the addition of a phosphine ligand. nih.gov The presence of the phosphorus atom serves as a useful spectroscopic marker for studying the stability and oxidation state of the complexes in solution. nih.gov

Computational studies have shown that phosphine ligation significantly affects the thermodynamic stability, bonding, and electronic structure of gold nanoclusters. nih.govresearchgate.netchemrxiv.org This highlights the crucial role of these ligands in directing the structure of the final product. nih.govresearchgate.netchemrxiv.org

Table 2: Examples of Phosphine-Stabilized Gold Compounds

Gold SourcePhosphine Ligand TypeKey FeatureReference
Not specifiedTriphenylphosphine (TPP)Nanoparticle stabilization colab.ws
Organogold(III) chlorideWater-soluble phosphinesCationic complexes nih.gov
Bare gold clustersPH₃ (computational)Stabilization of "hidden" ground states nih.govresearchgate.netchemrxiv.org

Synthesis of Gold(III) Dithiolate Complexes

Gold(III) dithiolate complexes are a class of compounds with potential applications in medicine. morressier.com The synthesis of these complexes can be achieved by reacting a gold(III) precursor with a dithiolate ligand. For instance, the reaction of [Au(pyb-H)Cl₂] with 1,2-dicyanoethene-1,2-dithiolate (mnt) yields the complex [Au(pyb-H)(mnt)]. nih.gov

Another approach involves the use of bidentate amino-thiolate ligands. researchgate.netnih.gov Neutral bis(pentafluorophenyl)thiolate gold(III) complexes with unsymmetrical S^N ligands like 2-aminothiophenol (B119425) or cysteamine (B1669678) have been synthesized. nih.gov These amino-thiolate derivatives can serve as precursors for novel gold(III) acyclic diaminocarbene complexes through reaction with isocyanides. researchgate.netnih.gov

The interaction of tetrachloroaurate(III) ions with bioligands containing thiolate groups is also a significant area of research, particularly in the synthesis of gold nanoparticles. nih.gov The nature of the thiolate ligand and the reaction conditions play a crucial role in determining the properties of the resulting gold nanostructures. nih.gov

Generation of Other Gold(I) and Gold(III) Complexes (e.g., Pyridine-derived complexes, Tetracyanoaurate salts)

Pyridine-derived complexes:

Potassium tetrachloroaurate(III) is a common starting material for the synthesis of pyridine-derived gold(III) complexes. d-nb.infobohrium.com A general method involves dissolving polydentate pyridine-based ligands in acetonitrile (B52724) and adding KAuCl₄. d-nb.infobohrium.com This leads to the formation of the corresponding gold(III) complexes in moderate to high yields. bohrium.com The coordination of the pyridine (B92270) nitrogen to the gold(III) center can be confirmed by spectroscopic methods like NMR, where significant deshielding of the pyridine protons is observed. d-nb.info

Both monodentate and cyclometalated gold(III) complexes with pyridine-containing ligands have been synthesized and characterized. nih.gov For example, the reaction of KAuCl₄ with 2-(1-ethyl-benzyl)pyridine can yield both [Au(pyeb)Cl₃] and, under different conditions, the cyclometalated complex [Au(pyeb-H)Cl₂]. nih.gov These cyclometallated aryl-pyridine gold(III) complexes have shown promise as catalysts. rsc.org

Tetracyanoaurate salts:

The synthesis of potassium tetracyanoaurate(III) can be achieved through the reaction of gold(III) chloride with potassium cyanide (KCN) in an aqueous or organic solution. google.com Another method involves treating an aqueous solution of tetrachloroauric acid with potassium chloride or potassium carbonate, followed by evaporation, cooling, crystallization, and drying to yield orange crystals of potassium tetrachloroaurate. google.com While KAuCl₄ is a product in this case, the reverse reaction to form tetracyanoaurate from KAuCl₄ would involve the displacement of the chloride ligands by cyanide ions. The high affinity of gold for cyanide makes this a thermodynamically favorable process.

Coordination Chemistry and Structural Elucidation of Potassium Tetrachloroaurate Iii

Fundamental Coordination Geometry and Electronic Structure

Potassium tetrachloroaurate(III) (KAuCl₄) is an inorganic compound featuring a central gold (Au) atom in the +3 oxidation state. wikipedia.orgcymitquimica.com The tetrachloroaurate(III) anion, [AuCl₄]⁻, adopts a square planar molecular geometry. wikipedia.orgcymitquimica.com This arrangement is characteristic of d⁸ metal complexes, such as those of Au(III) and Pt(II). wikipedia.orgnih.gov The gold atom is coordinated to four chloride (Cl⁻) ligands, with Au-Cl bond distances of approximately 2.28 Å. wikipedia.org

The electronic structure of the [AuCl₄]⁻ anion arises from the interaction between the d-orbitals of the Au³⁺ ion and the orbitals of the four chloride ligands. In a square planar geometry, the d-orbitals of the central metal split into four different energy levels. This splitting is a consequence of the electrostatic interaction between the metal d-electrons and the ligand lone pairs. The arrangement of these energy levels dictates the electronic properties of the complex, including its stability and reactivity.

The valence electronic configuration of the Au³⁺ ion is 5d⁸. In the square planar [AuCl₄]⁻ complex, these eight electrons occupy the lower energy d-orbitals, resulting in a low-spin configuration. This electronic arrangement contributes to the stability of the square planar geometry for Au(III) complexes.

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions in square planar complexes, including those of gold(III), are fundamental to their chemistry and have been extensively studied. These reactions involve the substitution of one ligand by another and are crucial in various applications, from catalysis to medicine.

Associative and Dissociative Pathways in Square Planar Gold(III) Complexes

Ligand substitution reactions in square planar complexes typically proceed via an associative mechanism. wikipedia.orgyoutube.com This pathway involves the initial formation of a five-coordinate intermediate by the attack of an incoming ligand (nucleophile) on the metal center. wikipedia.org This intermediate then undergoes the departure of the leaving group to form the final four-coordinate product. The associative pathway is characterized by a negative entropy of activation (ΔS≠), indicating a more ordered transition state. frontiersin.orgnih.gov

The general mechanism for an associative substitution can be represented as:

MX₄ + Y → MX₄Y (rate-determining step) MX₄Y → MX₃Y + X

Where MX₄ is the square planar complex, Y is the entering ligand, and X is the leaving group.

In contrast, a dissociative pathway would involve the initial breaking of the bond between the metal and the leaving group to form a three-coordinate intermediate, which is then attacked by the incoming ligand. However, for square planar d⁸ complexes like those of Au(III), the associative pathway is generally favored. wikipedia.org

Studies on various gold(III) complexes have consistently shown negative values for the entropy of activation, supporting the associative mechanism for ligand substitution reactions. frontiersin.orgnih.gov

Influence of Ligand Identity and Solvent Effects on Reaction Rates

The rates of ligand exchange reactions in gold(III) complexes are significantly influenced by several factors, including the identity of the entering and leaving ligands, the nature of the other ligands in the complex (spectator ligands), and the solvent.

Entering and Leaving Groups: The nucleophilicity of the entering ligand plays a crucial role in the associative mechanism; a stronger nucleophile will attack the metal center more readily, leading to a faster reaction rate. libretexts.org Conversely, the strength of the metal-leaving group bond also affects the rate. A weaker bond to the leaving group will facilitate its departure from the five-coordinate intermediate.

Spectator Ligands: The ligands that are not directly replaced in the substitution reaction (spectator ligands) can influence the reactivity of the complex through both electronic and steric effects. For instance, the presence of methyl groups in the structure of some gold(III) complexes has been shown to decrease their reactivity due to both their positive inductive effect, which reduces the electrophilicity of the gold center, and steric hindrance during the formation of the five-coordinate transition state. frontiersin.orgnih.gov The π-donor ability of chelate ligands can also affect the rate of substitution reactions. rsc.org

Solvent Effects: The solvent can participate in the reaction mechanism, particularly in a solvent-assisted pathway. libretexts.org In this two-step process, a solvent molecule first replaces the leaving group, and then the entering ligand substitutes the solvent molecule. nih.govlibretexts.org The polarity of the solvent can also influence the reaction rate by affecting the stability of the reactants and the transition state. youtube.com Increased solvent polarity can increase the ionic character of a complex, potentially altering its reactivity. youtube.com

Kinetic Monitoring Techniques (e.g., Stopped-Flow Spectrophotometry, Potentiometry)

The kinetics of fast ligand exchange reactions are often studied using specialized techniques that can monitor changes in concentration on a millisecond timescale.

Stopped-Flow Spectrophotometry: This is a widely used technique for studying the kinetics of fast reactions in solution. frontiersin.orgnih.govyoutube.com It involves the rapid mixing of two reactant solutions, and then stopping the flow to observe the reaction in a small observation cell. youtube.com The change in absorbance of a species over time is monitored using a spectrophotometer, allowing for the determination of the reaction rate. youtube.com This method is particularly useful for following reactions of gold(III) complexes with various ligands, where changes in the UV-Vis spectrum can be observed. rsc.org

Potentiometry: This electrochemical technique can also be employed to monitor the progress of a reaction by measuring the potential difference between two electrodes. Changes in the concentration of an electroactive species during the reaction will cause a change in the measured potential, which can be related to the reaction kinetics. While less common than spectrophotometric methods for this specific application, potentiometry can provide valuable kinetic information, especially when dealing with redox-active species or when significant pH changes occur during the reaction.

Redox Chemistry and Electron Transfer Pathways

The redox chemistry of gold(III) complexes is a significant aspect of their reactivity, with the Au(III)/Au(I) and Au(III)/Au(0) redox couples being particularly important.

Reduction Potentials and Their Modulation by Ligand Environment

The reduction potential of a gold(III) complex is a measure of its tendency to be reduced to a lower oxidation state, typically Au(I) or Au(0). This potential is not a fixed value but is highly dependent on the coordination environment of the gold ion.

The nature of the ligands coordinated to the gold center has a profound effect on the reduction potential. youtube.com Electron-donating ligands tend to stabilize the higher oxidation state (Au(III)), making the complex more difficult to reduce and thus lowering its reduction potential. Conversely, electron-withdrawing ligands will make the gold center more electrophilic and easier to reduce, thereby increasing the reduction potential.

For example, the reduction potential of the [AuCl₄]⁻ ion is influenced by the presence of other ligands that can substitute the chloride ions. The introduction of ligands with different electronic properties will modulate the electron density at the gold center and, consequently, its redox potential. nih.gov

The solvent environment can also influence the reduction potential. Changes in solvent polarity can affect the solvation of the complex and its reduced forms, thereby shifting the equilibrium of the redox reaction. youtube.com

Table 1: Factors Influencing Ligand Exchange and Redox Chemistry of Gold(III) Complexes

FactorInfluence on Ligand ExchangeInfluence on Redox Potential
Entering Ligand Stronger nucleophiles increase the reaction rate in associative mechanisms. libretexts.orgCan indirectly influence by forming a new complex with a different potential.
Leaving Group Weaker metal-leaving group bonds facilitate faster substitution.The nature of the leaving group in the initial complex sets the starting potential.
Spectator Ligands Electronic effects (inductive, π-donation) and steric hindrance can alter reactivity. frontiersin.orgnih.govrsc.orgElectron-donating ligands lower the potential; electron-withdrawing ligands increase it. youtube.com
Solvent Can participate in the reaction (solvent-assisted pathway) and affect stability through polarity. nih.govlibretexts.orgyoutube.comPolarity can alter the solvation of redox species, thereby shifting the potential. youtube.com

Multielectron Transfer Processes and Intermediate Species

The redox chemistry of potassium tetrachloroaurate(III) often involves multielectron transfer processes, where the gold center undergoes a change in oxidation state. The reduction of Au(III) to elemental gold (Au(0)) is a key process, for instance, in the synthesis of gold nanoparticles. This reduction can proceed through a two-step mechanism involving the formation of a Au(I) intermediate. nih.gov

The initial step is the reduction of Au(III) to Au(I). Subsequently, the Au(I) species is further reduced to Au(0). nih.gov The stability and fate of the Au(I) intermediate can be influenced by various factors, including the nature of the reducing agent and the presence of stabilizing ligands. Some bioligands, such as certain amino acids, can facilitate this reduction process. nih.gov For example, the side chains of tryptophan and tyrosine residues are capable of reducing Au(III) to Au(I). nih.gov

Cyclic voltammetry studies have been instrumental in elucidating the redox behavior of the tetrachloroaurate(III) ion, [AuCl4]⁻. These studies provide information on the reduction potentials and can help identify the formation of intermediate species during the electrochemical reduction. The specific redox potentials are crucial in determining the feasibility of a redox reaction with a given reducing agent. Amines, for instance, with a redox potential between the oxidation of Au(0) to Au(I) and the reduction of Au(III) to Au(0) are suitable for use as reducing agents. nih.gov

The formation of short-chain amine oligomers has been observed as a result of the redox reaction between aurate ions and amines, a finding confirmed by NMR studies. nih.gov This indicates that the reducing agent itself undergoes transformation during the electron transfer process.

Catalytic Redox Cycles Involving Gold(III)/Gold(I) Species

The ability of gold to cycle between the +3 and +1 oxidation states is the cornerstone of its application in catalytic redox cycles. While potassium tetrachloroaurate(III) itself is a gold(III) source, it can be a precursor to the catalytically active species in Au(I)/Au(III) redox catalysis. researchgate.netresearchgate.netchemrxiv.org This type of catalysis has become a powerful tool in organic synthesis, enabling a variety of chemical transformations. researchgate.netresearchgate.netchemrxiv.org

A general schematic for a catalytic cycle involving Au(I)/Au(III) species often begins with a Au(I) complex. Through oxidative addition, the gold center is oxidized to Au(III). This is followed by a step, such as nucleophilic attack or migratory insertion, and then reductive elimination, which regenerates the Au(I) catalyst and releases the final product. The high redox potential of the Au(I)/Au(III) couple (E° = +1.41 V) often necessitates the use of external oxidants to facilitate the two-electron redox cycle. researchgate.netresearchgate.netchemrxiv.org

The development of chiral ligands has enabled enantioselective Au(I)/Au(III) redox catalysis, allowing for the synthesis of medicinally relevant chiral molecules with high enantiomeric excess. researchgate.netresearchgate.netchemrxiv.orgnih.gov For example, the enantioselective 1,2-oxyarylation and 1,2-aminoarylation of alkenes have been achieved using this methodology. researchgate.netnih.gov Density Functional Theory (DFT) studies have been employed to understand the enantiodetermining step in these catalytic cycles, highlighting the importance of ligand design in controlling the stereochemical outcome. researchgate.netchemrxiv.orgnih.gov

The versatility of Au(I)/Au(III) redox catalysis is demonstrated by its application in cross-coupling and 1,2-difunctionalization reactions of carbon-carbon multiple bonds, which were previously challenging to achieve with traditional gold catalysis. researchgate.netresearchgate.net

Supramolecular Interactions and Self-Assembly

Interactions with Macrocyclic Host Molecules (e.g., Crown Ethers)

The tetrachloroaurate(III) anion, [AuCl₄]⁻, can participate in supramolecular interactions with various host molecules. A notable example is its interaction with crown ethers. Crown ethers are macrocyclic polyethers with a central cavity that can encapsulate guest species, typically cations. numberanalytics.comnumberanalytics.com However, the interaction with anions like [AuCl₄]⁻ is also possible, often mediated by the formation of ion pairs or through other non-covalent interactions.

Research has shown that polymer-supported crown ethers, such as dibenzo-18-crown-6 (B77160) (DB18C6), can chemisorb gold(III) from aqueous solutions. researchgate.net The efficiency of this process is influenced by the acidity of the solution and the nature of the acid present (e.g., HCl, HNO₃, or HClO₄). researchgate.net The stability of the gold(III) complex with the polymer-supported crown ether was found to decrease in the order of Cl⁻ > NO₃⁻ > ClO₄⁻ as the accompanying anion. researchgate.net

A comparison of the chemisorption of isoelectronic square planar anions, [AuCl₄]⁻, [PdCl₄]²⁻, and [PtCl₄]²⁻, by polymer-supported DB18C6 revealed that the metal sorption level increases in the order Pd(II) < Pt(II) < Au(III). researchgate.net This highlights the influence of the central metal ion on the strength of the supramolecular interaction.

The fundamental principle behind the interaction of crown ethers with ionic species lies in their ability to form stable complexes through coordination of the oxygen atoms of the ether with the cation. numberanalytics.com In the context of potassium tetrachloroaurate(III), the crown ether can complex with the potassium ion (K⁺), which can in turn influence the behavior and reactivity of the [AuCl₄]⁻ anion. numberanalytics.comresearchgate.net This principle is widely used in phase-transfer catalysis, where crown ethers facilitate the transfer of salts into organic solvents. numberanalytics.com

Host MoleculeGuest SpeciesInfluencing FactorsObserved Trend
Polymer-supported DB18C6[AuCl₄]⁻Solution acidity, nature of added acidChemisorption constant decreases: Cl⁻ > NO₃⁻ > ClO₄⁻
Polymer-supported DB18C6[PdCl₄]²⁻, [PtCl₄]²⁻, [AuCl₄]⁻Central metal ionSorption level increases: Pd(II) < Pt(II) < Au(III)

Self-Assembly into Ordered Nanostructures

Potassium tetrachloroaurate(III) is a widely used precursor for the synthesis of gold nanoparticles (AuNPs) and other ordered nanostructures through self-assembly processes. nih.gov The reduction of the [AuCl₄]⁻ ion to elemental gold (Au(0)) is the fundamental step that initiates the formation of these nanostructures.

The process of self-assembly can be directed by various templates and capping agents, leading to nanostructures with controlled shapes and sizes. For instance, the in vitro sucrose-dependent formation of AuNPs can be triggered by potassium tetrachloroaurate(III) in a hydroponic system. nih.gov

The self-assembly of gold atoms into nanoparticles is a complex process that involves nucleation and growth. The final morphology of the nanostructures, such as nanorods, nanoplates, or rice-like structures, can be influenced by the reaction conditions. bohrium.com The use of bioligands, such as amino acids, not only acts as reducing agents but also as stabilizers that direct the self-assembly and prevent uncontrolled aggregation of the nanoparticles. nih.gov

The resulting gold nanostructures often exhibit unique optical and electronic properties due to quantum size effects and surface plasmon resonance. These properties are highly dependent on the size and shape of the nanoparticles, making the controlled self-assembly of paramount importance for various applications. nih.gov

PrecursorProcessResulting StructuresKey Factors
Potassium tetrachloroaurate(III)Sucrose-dependent reductionGold nanoparticles (AuNPs)Presence of sucrose
Potassium tetrachloroaurate(III)Reduction with bioligandsGold nanoparticles, nanoclustersNature of bioligand, pH, temperature
CarbaporphyrinoidsSelf-assemblyVesicles, multidimensional nanostructure arraysIntrinsic molecular properties

Advanced Spectroscopic and Analytical Characterization Techniques for Potassium Tetrachloroaurate Iii Systems

Electronic Absorption Spectroscopy for Coordination and Nanoparticle Systems

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is a fundamental tool for characterizing potassium tetrachloroaurate(III) solutions and the gold nanoparticles (AuNPs) derived from them. The tetrachloroaurate(III) anion, [AuCl₄]⁻, in aqueous solution exhibits a characteristic absorption spectrum. For instance, UV-Vis spectroscopy can be used to monitor the stability of potassium tetrachloroaurate(III) solutions, with a characteristic absorption peak observed around 310 nm.

In the synthesis of gold nanoparticles, UV-Vis spectroscopy is indispensable for confirming their formation and characterizing their optical properties. AuNPs exhibit a phenomenon known as Surface Plasmon Resonance (SPR), which results in a strong absorption band in the visible region of the spectrum. researchgate.netnih.gov The position and shape of this SPR band are highly dependent on the size and morphology of the nanoparticles.

Formation and Size Analysis: The appearance of an SPR peak, typically between 520 nm and 560 nm, confirms the reduction of Au(III) ions to form AuNPs. researchgate.netresearchgate.net For example, studies have reported SPR peaks at 533 nm, 535 nm, 540 nm, and 548 nm for biosynthesized AuNPs. researchgate.net The size of the nanoparticles can be qualitatively inferred from the SPR peak position; for instance, smaller, spherical, and monodispersed AuNPs tend to have a single SPR peak in the 520-540 nm range. researchgate.net

Monitoring Reactions: UV-Vis spectroscopy is also employed to monitor reactions involving AuNPs. For example, in the catalytic reduction of 4-nitrophenol, the reaction progress is tracked by observing the change in absorbance at 400 nm. nih.gov

System UV-Vis Absorption Feature Significance Reference
Potassium Tetrachloroaurate(III) Solution~310 nmMonitors solution stability
Gold Nanoparticles (AuNPs)520-560 nm (SPR band)Confirms formation, indicates size and shape researchgate.netresearchgate.net
Catalytic Reduction of 4-Nitrophenol with AuNPs400 nmMonitors reaction kinetics nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Ligand Identification and Bonding Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and analyzing bonding in systems involving potassium tetrachloroaurate(III), especially in the context of nanoparticle synthesis and functionalization.

When biomolecules are used for the synthesis and capping of AuNPs, FTIR can identify the functional groups involved in the reduction of Au(III) ions and the stabilization of the resulting nanoparticles. For example, in the synthesis of AuNPs using plant extracts, FTIR analysis has revealed the involvement of O-H and C=O bonds from polyphenols and amides in the reduction process. researchgate.net The presence of faint signals corresponding to elements like carbon, potassium, and oxygen in EDX analysis, alongside FTIR data, suggests that these elements likely originate from the biomolecules involved in the formation and capping of the AuNPs. researchgate.net

FTIR spectra can also confirm the presence of specific ligands on the surface of functionalized AuNPs. For instance, peaks corresponding to aromatic C-O bonds, N-H bonds, and C-H stretching have been identified, confirming the presence of capping agents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organometallic Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of organometallic compounds derived from potassium tetrachloroaurate(III). While not directly applied to the inorganic salt itself in the same way as other techniques, it becomes invaluable when organic ligands are introduced to form organoaurate complexes.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the organic ligands attached to the gold center. In studies of the reactions of gold(III) compounds with proteins and peptides, ¹H NMR measurements, in conjunction with other techniques, have provided a more complete description of the processes occurring. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and fragmentation patterns of compounds derived from potassium tetrachloroaurate(III). Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing the reactions of gold(III) complexes with biological molecules. nih.govscribd.com

ESI-MS studies have been instrumental in understanding the behavior of medicinal gold(III) compounds. Research has shown that many gold(III) complexes, which possess an oxidizing character, are readily reduced to gold(I) in the presence of proteins and peptides. nih.gov The resulting gold(I) species can then bind to these biomolecules, often with a high selectivity for cysteine residues. nih.gov In contrast, for less oxidizing gold(III) complexes, the +3 oxidation state can be maintained, with a gold(III) fragment containing the original ligand found associated with the target proteins. nih.gov

Furthermore, ESI-MS has been used in the study of thiolated gold and copper-gold clusters, allowing for the identification and characterization of these complex nanostructures in various charge states. acs.orgazregents.edu

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the solid-state structure of potassium tetrachloroaurate(III) and its derivatives.

XRD analysis confirms the crystalline nature of materials. For potassium tetrachloroaurate(III), it provides information about its crystal lattice. The crystal structure of anhydrous potassium tetrachloroaurate(III) has been determined, revealing a monoclinic system. crystallography.net The tetrachloroaurate(III) anion, [AuCl₄]⁻, possesses a square planar molecular geometry, with Au-Cl distances of approximately 2.28 Å. wikipedia.org This structural information is crucial for understanding the reactivity and properties of the compound.

In the context of gold nanoparticles, XRD can be used to confirm their crystalline structure. For example, XRD analysis of synthesized gold nanoparticles can confirm their face-centered cubic (fcc) lattice.

Technique Information Obtained Example Application Reference
X-ray Diffraction (XRD)Crystalline nature, lattice structureConfirming crystallinity of KAuCl₄ and AuNPs
Single-Crystal X-ray CrystallographyPrecise atomic coordinates, bond lengths, and anglesDetermining the monoclinic structure of anhydrous KAuCl₄ crystallography.net

Electron Microscopy Techniques (e.g., TEM, SEM) for Nanomaterial Morphology and Size Analysis

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and determining the size distribution of nanomaterials synthesized from potassium tetrachloroaurate(III).

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of nanoparticles, allowing for detailed analysis of their size, shape, and dispersity. mdpi.comazonano.com Studies have used TEM to characterize AuNPs synthesized via various methods, revealing morphologies such as spherical, quasi-spherical, rod-shaped, triangular, and hexagonal. researchgate.netresearchgate.netresearchgate.net For instance, TEM analysis has shown that the concentration of the gold precursor can influence the size and shape of the resulting nanoparticles. researchgate.net TEM can also be used to visualize the assembly of gold nanoparticles into more complex structures like nanocrystals. azonano.com

Technique Primary Information Specific Findings for AuNPs from KAuCl₄ Reference
TEMSize, shape, dispersity, crystallinitySpherical, rod-like, and other complex morphologies observed; size tunable by synthesis conditions. mdpi.comazonano.comresearchgate.netnih.gov
SEMSurface morphology, aggregationCharacterization of mixed rod- and spherical-shaped AuNPs. researchgate.net

Elemental Analysis and Trace Metal Detection (e.g., HR-ICP, ICP-OES, AAS, GD-MS)

A variety of highly sensitive analytical techniques are employed for the elemental analysis of potassium tetrachloroaurate(III) and for the detection of trace metal impurities in gold and its compounds.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust technique for determining the concentration of gold and other elements in various samples. researchgate.netderpharmachemica.com It is used for the analysis of impurities in high-purity gold, where the purity is calculated by subtracting the sum of all impurities from 100%. spectro.com The method is also applied for gold determination in geological samples. derpharmachemica.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers exceptional sensitivity for trace and ultra-trace element analysis. azom.com High-resolution ICP-MS (HR-ICP-MS) is used for the determination of trace elements in high-purity gold, with detection limits in the range of 0.01 to 0.28 µg/g. researchgate.net ICP-MS is also a valuable tool for characterizing gold nanoparticles for biomedical applications, assessing their stability and interaction with biological molecules. nih.gov

Atomic Absorption Spectrometry (AAS): AAS is another technique used for the determination of gold in various matrices, including geological materials. usgs.govscirp.org It can be used to measure gold concentrations at low levels. scribd.com

Glow Discharge Mass Spectrometry (GD-MS): GD-MS is a powerful tool for the direct analysis of high-purity solid materials, including gold. thermofisher.commatexcel.commat-cs.com It provides comprehensive elemental coverage with very low detection limits, often at the parts-per-billion (ppb) level, and is used for purity certification of materials up to 99.99999% (7N). matexcel.comcanada.ca

Technique Primary Application Key Features Reference
ICP-OESDetermination of gold and impuritiesMulti-element capability, good for higher concentrations researchgate.netderpharmachemica.comspectro.com
ICP-MS/HR-ICP-MSTrace and ultra-trace element analysisHigh sensitivity, low detection limits, isotopic information azom.comresearchgate.netnih.gov
AASGold determination in various samplesCost-effective, good for specific element analysis usgs.govscirp.orgscribd.com
GD-MSDirect analysis of high-purity solidsHigh sensitivity, comprehensive elemental coverage, minimal sample preparation thermofisher.commatexcel.commat-cs.comcanada.ca

Potentiometric Methods for Reaction Monitoring and Mechanistic Studies

A significant advancement in this area has been the development of ion-selective electrodes specifically designed to be responsive to the [AuCl₄]⁻ anion. mdpi.com These electrodes enable the direct potentiometric monitoring of reactions involving tetrachloroaurate(III). mdpi.com The core of these ISEs is typically a plasticized polyvinyl chloride (PVC) membrane that contains an anion exchanger, such as tridodecymethylammonium chloride. mdpi.com The choice of plasticizer, for instance, 2-nitrophenyl octyl ether (NPOE), tricresyl phosphate (B84403) (TCP), or bis-(2-ethylhexyl) sebacate (B1225510) (DOS), can influence the electrode's performance. mdpi.com

Real-Time Monitoring of [AuCl₄]⁻ Reduction

Detailed research has demonstrated the successful application of [AuCl₄]⁻-selective electrodes in monitoring the reduction of tetrachloroaurate(III). mdpi.com A notable example is the study of the reduction of [AuCl₄]⁻ by hydroxylamine, a reaction that is catalyzed by iodide ions. mdpi.com For such kinetic studies, a specialized calibration method was developed to mimic the continuous decrease in [AuCl₄]⁻ concentration that occurs during the reaction. mdpi.com This was achieved by the continuous dilution of a standard [AuCl₄]⁻ solution, which provided a linear and reliable calibration curve for the dynamic measurement of concentration changes. mdpi.com

The experimental setup for the kinetic monitoring of this reaction typically involves immersing the [AuCl₄]⁻-selective electrode and a reference electrode into a solution of hydrochloric acid. mdpi.com After the addition of potassium tetrachloroaurate(III) and stabilization of the potential, the reducing agent (hydroxylamine hydrochloride) and the catalyst (potassium iodide) are introduced, and the change in potential is recorded over time. mdpi.com

Table 1: Composition of [AuCl₄]⁻-Selective Electrode Membranes

Component Function Examples of Materials Used
Polymer Matrix Provides structural integrity to the membrane. Polyvinyl chloride (PVC)
Anion Exchanger Facilitates the selective binding of [AuCl₄]⁻. Tridodecymethylammonium chloride

This table summarizes the typical components used in the fabrication of ion-selective electrodes for the potentiometric monitoring of tetrachloroaurate(III).

Mechanistic Insights from Potentiometric Data

The continuous data stream provided by potentiometric monitoring is instrumental in elucidating reaction mechanisms. For the iodide-catalyzed reduction of [AuCl₄]⁻ by hydroxylamine, the potentiometric data, in conjunction with UV-Vis spectrophotometry and Dynamic Light Scattering (DLS), has led to the proposal of a detailed reaction mechanism. mdpi.com The initial step is the reduction of Au(III) to Au(I) by iodide, which is then regenerated through the reduction of the formed iodine species by hydroxylamine. The subsequent disproportionation of the Au(I) intermediate or its further reduction leads to the formation of gold nanoparticles.

The redox behavior of the Au(III) species in the form of [AuCl₄]⁻ has also been investigated using cyclic voltammetry, a potentiometric technique that probes the electrochemical processes at an electrode surface. researchgate.netnih.govrsc.org Studies on the reactions of [AuCl₄]⁻ with various nucleophiles, such as iodide, bromide, nitrite, and thiourea (B124793), have utilized cyclic voltammetry to differentiate between ligand substitution and redox reactions. researchgate.netnih.govrsc.org For instance, the reaction with iodide, nitrite, and thiourea showed a clear redox process leading to the formation of Au(0), while the reaction with bromide primarily exhibited potential shifts characteristic of ligand substitution. researchgate.netnih.govrsc.org The reaction with pyridine (B92270) indicated a reduction to Au(I). researchgate.netnih.govrsc.org

Table 2: Research Findings from Potentiometric Studies of [AuCl₄]⁻ Reactions

Technique Reactants Key Findings Inferred Mechanism
Ion-Selective Electrode Potentiometry [AuCl₄]⁻, Hydroxylamine, Iodide Real-time monitoring of [AuCl₄]⁻ consumption. Catalytic cycle involving the reduction of Au(III) to Au(I) by iodide and subsequent regeneration of the catalyst. mdpi.com
Cyclic Voltammetry [AuCl₄]⁻, Iodide, Nitrite, Thiourea Reversible redox transitions observed, with the formation of Au(0). researchgate.netnih.govrsc.org Inner-sphere electron transfer. nih.gov
Cyclic Voltammetry [AuCl₄]⁻, Pyridine Potential shift indicative of Au(I) formation. researchgate.netnih.govrsc.org Reduction of Au(III) to Au(I). researchgate.netnih.govrsc.org

This table presents a summary of findings from various potentiometric studies on the reactions of the tetrachloroaurate(III) ion, highlighting the utility of these methods in distinguishing between different reaction pathways.

Theoretical and Computational Investigations of Potassium Tetrachloroaurate Iii Reactivity and Structure

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties and predicting the energetic landscapes of reactions involving the tetrachloroaurate(III) anion, [AuCl₄]⁻. These computational approaches allow for a detailed analysis of bond energies, charge distributions, and the thermodynamics of various chemical transformations.

DFT calculations have been employed to compare the properties of [AuCl₄]⁻ with its heavier halide analogue, [AuI₄]⁻. These studies revealed that the ligand binding energy in [AuI₄]⁻ is significantly lower, by 63 kcal mol⁻¹, compared to [AuCl₄]⁻. rsc.org This substantial difference in binding energy is consistent with the greater instability of the tetraiodoaurate(III) complex. Furthermore, the calculated Au-I bond length is 0.339 Å longer than the Au-Cl bond in the tetrachloroaurate(III) anion, further indicating a weaker interaction between gold and iodine. rsc.org

Ab initio methods, such as Møller-Plesset perturbation theory (RMP2), have also been utilized to investigate the interactions of [AuCl₄]⁻ with various molecules. For instance, calculations at the RMP2(full)/LANL2DZp level of theory were used to study the reaction with dimethyl sulfoxide, providing insights into why a reaction does not readily occur. researchgate.netnih.govrsc.org

The energetics of adsorption of the [AuCl₄]⁻ anion onto surfaces have also been explored using DFT. These calculations provide valuable data on adsorption energies (Eads) and binding energies (Ebind) at different stages of the interaction, which is crucial for applications in catalysis and materials science. researchgate.net For example, the adsorption energy of [AuCl₄]⁻ on a triazolium-based porous organic polymer has been computationally determined, shedding light on the initial steps of gold recovery processes. researchgate.net

Table 1: Selected DFT and Ab Initio Calculation Findings for Tetrachloroaurate(III)

Computational Method System Studied Key Findings Reference
DFTComparison of [AuCl₄]⁻ and [AuI₄]⁻Ligand binding energy in [AuI₄]⁻ is 63 kcal mol⁻¹ lower than in [AuCl₄]⁻. The Au-I bond is 0.339 Å longer than the Au-Cl bond. rsc.org
Ab initio (RMP2(full)/LANL2DZp)Reaction of [AuCl₄]⁻ with dimethyl sulfoxideProvided a rationale for the observed lack of reactivity. researchgate.netnih.govrsc.org
DFTAdsorption of [AuCl₄]⁻ on a porous organic polymerCalculated adsorption and binding energies for the interaction. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of ions in solution, providing a molecular-level picture of solvation shells, ion pairing, and transport properties. For potassium tetrachloroaurate(III), MD simulations have been particularly insightful in characterizing the hydration structure of the [AuCl₄]⁻ anion in aqueous environments.

Contrary to simplistic models that might assume a highly ordered and simple solvation structure, MD simulations combined with X-ray absorption near edge structure (XANES) calculations have revealed a more complex reality. researchgate.net These studies indicate that the first hydration shell of the [AuCl₄]⁻ anion is not a simple, geometrically well-defined structure. Instead, it is a rather complicated and dynamic arrangement consisting of approximately 13 to 14 water molecules. researchgate.net This finding challenges the previously held notion of a simple octahedral arrangement of water molecules around the square-planar [AuCl₄]⁻ core.

While specific MD studies on KAuCl₄ solutions are not abundant in the literature, insights can be drawn from simulations of other gold ions, such as Au⁺, in aqueous solutions. These studies typically investigate radial distribution functions to determine the distances of solvent molecules from the central ion, coordination numbers to quantify the number of molecules in each solvation shell, and the residence times of these solvent molecules to understand the lability of the solvation shells. researchgate.net Similar methodologies can be applied to gain a deeper understanding of the K⁺ and [AuCl₄]⁻ ions in solution, including the extent of ion pairing and the influence of the ions on the surrounding water structure.

Table 2: Hydration Structure of the [AuCl₄]⁻ Anion from Molecular Dynamics Simulations

Parameter Finding Methodology Reference
First Hydration ShellComplicated structure consisting of 13-14 water molecules.Molecular Dynamics and XANES researchgate.net
Coordination GeometryNot a simple octahedral arrangement.Molecular Dynamics and XANES researchgate.net

Mechanistic Elucidation through Computational Modeling of Reaction Pathways

Computational modeling has become an essential tool for elucidating the detailed mechanisms of chemical reactions, including those involving potassium tetrachloroaurate(III). By mapping out the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and determine the most likely sequence of elementary steps.

For the [AuCl₄]⁻ ion, computational studies have provided crucial support for experimentally observed reaction mechanisms. For instance, the temperature dependence of the rate constants for ligand substitution reactions of [AuCl₄]⁻ has been shown to be consistent with an associative mechanism. nih.govrsc.org In an associative pathway, the incoming ligand first forms a bond with the metal center, creating a higher-coordinate intermediate, before the leaving group departs. Computational modeling can be used to calculate the energies of the reactants, the associative intermediate, the transition state, and the products, thereby providing a quantitative basis for this mechanistic proposal.

Computational modeling is also invaluable for understanding redox reactions involving the tetrachloroaurate(III) ion. These reactions can be complex, often involving initial substitution steps followed by electron transfer. DFT calculations can be used to rationalize the observed reactivity patterns with different reducing agents by comparing the energetics of various possible pathways. whiterose.ac.uk For example, in the reaction with pyridine (B92270), computational studies can help to distinguish between the initial substitution reaction and the subsequent reduction of Au(III) to Au(I). rsc.org

Table 3: Mechanistic Insights from Computational Modeling of [AuCl₄]⁻ Reactions

Reaction Type Computational Approach Key Mechanistic Finding Reference
Ligand SubstitutionAnalysis of temperature-dependent rate constants supported by computational principlesThe reactions proceed via an associative mechanism. nih.govrsc.org
Substitution and Redox with PyridineDFT calculations of reaction pathwaysCan distinguish between the initial substitution and subsequent reduction steps. rsc.org
General Au-catalyzed reactionsDFT calculations of catalytic cycle energeticsElucidation of the complete reaction pathway, including intermediates and transition states. whiterose.ac.uk

Applications of Potassium Tetrachloroaurate Iii in Advanced Materials and Catalysis Research

Catalytic Applications in Organic Synthesisacs.orgbenchchem.comnih.gov

Potassium tetrachloroaurate(III) and its derivatives are pivotal in both homogeneous and heterogeneous catalysis, enabling the efficient construction of complex organic molecules. cymitquimica.com

Homogeneous Gold(III) Catalysis

Homogeneous catalysis using gold(III) complexes offers unique reactivity compared to the more commonly studied gold(I) catalysts. nih.govresearchgate.net While Au(I) complexes are known for their soft, carbophilic Lewis acidity, Au(III) complexes can exhibit hard, oxophilic Lewis acidity, allowing them to activate different types of substrates. nih.govresearchgate.net However, a significant challenge in Au(III) catalysis is the high redox potential of the Au(III)/Au(I) couple, which can lead to facile reduction of the catalyst. nih.gov Researchers have developed strategies, such as using specially designed ligands, to synthesize stable yet catalytically active Au(III) complexes. nih.govthieme-connect.com

Gold(III) catalysts are effective in promoting a variety of carbon-carbon bond forming reactions. They have been shown to catalyze the direct functionalization of aromatic C-H bonds and hydrofurylation of C-C multiple bonds. acs.org For instance, AuCl₃ can catalyze the conversion of a terminal allenyl ketone into a furan (B31954) derivative. acs.org

A notable strategy involves the in-situ generation of stable Au(III) catalysts from Au(I) precursors through the oxidative addition of a strained C-C bond. nih.gov This approach has enabled the catalytic activation of α,β-unsaturated aldehydes for selective conjugate additions and intramolecular [2+2] cycloaddition reactions of aldehyde-allenes. nih.gov Gold-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, represent powerful tools for C-C bond formation, with Au(III) species often proposed as key intermediates in the catalytic cycles. researchgate.netuoa.gr

Table 1: Examples of Gold(III)-Catalyzed C-C Bond Forming Reactions
Reaction TypeSubstrate ExampleCatalyst SystemProduct TypeKey FindingReference
[2+2] CycloadditionUnsaturated aldehyde-alleneIn situ generated Au(III) complexBicyclic cycloaddductDemonstrates the oxophilic Lewis acidity of the Au(III) catalyst in activating aldehydes. nih.gov
HydrofurylationTerminal allenyl ketoneAuCl₃Furan derivativeHighlights a mechanism for C-C coupling involving a Au(III)-furan adduct. acs.org
Three-Component CouplingAldehyde, amine, alkyne[Au(C^N)Cl₂] complexPropargylamineThe catalyst could be recycled for 10 cycles with a high turnover number. capes.gov.br
Suzuki Cross-CouplingAryl iodides and phenylboronic acidAu(I) or Au(III) complexesUnsymmetrical biarylsAu(I) complexes were found to be more efficient for cross-coupling, while Au(III) favored homocoupling. uoa.gr

Gold(III) complexes play a significant role in reactions involving amide functionalities. Neutral C,N,N Au(III) complexes, synthesized from N-(8-quinolinyl)benzamide derivatives, have been used to catalyze the three-component coupling of an aldehyde, an amine, and an alkyne to form propargylamines. thieme-connect.com

More recently, a novel application of gold(III) has been discovered in the selective cleavage of amide bonds. nih.govacs.org Research has shown that Na[AuCl₄] can trigger the cleavage of the peptide bond at the C-terminus of allyl-glycine under mild aqueous conditions. nih.govacs.org This process involves a cyclization step to form a 5-membered ring intermediate that subsequently hydrolyzes to release a free amine. acs.org This specific transformation highlights the utility of gold(III) in complex functional group manipulations with potential applications in biochemistry and medicine, such as in the targeted release of drugs from antibody-drug conjugates. nih.gov The interaction of tetrachloroaurate(III) ions with bioligands containing amine and thiol functional groups is also a key area of study, influencing the formation of various gold nanostructures. nih.gov

The development of enantioselective gold catalysis has been a major focus, primarily centered on Au(I) complexes. rsc.orgacs.org However, strategies are emerging for asymmetric gold(III) catalysis. researchgate.net The design of chiral ligands is crucial for achieving high levels of enantioselectivity. researchgate.netacs.org For Au(III) catalysis, ligands such as those based on oxazolines have been explored. researchgate.net

While much of the success in enantioselective gold catalysis has involved transformations of alkynes, allenes, and alkenes with chiral Au(I) catalysts, the principles can be extended. rsc.orgnih.gov For instance, highly enantioselective cycloaddition reactions have been developed using chiral phosphoramidite (B1245037) ligands with gold catalysts. researchgate.net These advancements are paving the way for the synthesis of complex, chirally pure molecules. acs.org

Table 2: Ligand Types in Enantioselective Gold Catalysis
Ligand ClassCatalyst SystemApplicationKey FeatureReference
Bisphosphine LigandsAu(I)Cyclopropanation, Allene HydroaminationAxially chiral scaffolds; counterion effects are significant. acs.org
Monophosphine LigandsAu(I)Cycloadditions, CarbocyclizationsNewer class of ligands designed to create a "walled" steric environment. acs.org
Phosphoramidite LigandsAu(I)[4+3] AnnulationsAchieved high diastereoselectivity and enantioselectivity with anthranils. researchgate.net
Oxazoline LigandsAu(III)Asymmetric Gold(III) CatalysisA promising ligand class for developing enantioselective Au(III) reactions. researchgate.net

Heterogeneous Catalysis Utilizing Gold Nanoparticles Derived from Potassium Tetrachloroaurate(III)acs.orgresearchgate.net

Potassium tetrachloroaurate(III) is a primary precursor for the synthesis of gold nanoparticles (AuNPs), which are highly effective heterogeneous catalysts. cymitquimica.comchemimpex.com The catalytic activity of AuNPs is strongly dependent on their size, shape, and the nature of the support material. google.comwustl.edu These nanoparticles are used in a range of organic reactions, including oxidation and C-C bond forming reactions. frontiersin.org

The synthesis of AuNPs from potassium tetrachloroaurate(III) can be achieved through various methods, including chemical reduction using agents like sodium citrate (B86180) or through greener, biological methods. google.comnih.gov For example, Sesbania drummondii seedlings grown in a chloroaurate solution can uptake Au(III) ions and reduce them to form stable, catalytically active Au(0) nanoparticles within their tissues. nih.gov This nanoparticle-rich biomass was shown to be effective in the catalytic reduction of the pollutant 4-nitrophenol. nih.gov Supported AuNPs, for instance on materials like titanium dioxide (TiO₂) or within polymer particles, are designed to maximize reactive surface area, leading to high catalytic activity, selectivity, and recyclability in reactions such as the homocoupling of phenylboronic acid. frontiersin.org

Role in Photosensitization and Photocatalysisnih.govmdpi.commdpi.comnih.gov

Potassium tetrachloroaurate(III) is instrumental in the fields of photosensitization and photocatalysis, both as a precursor to photoactive gold complexes and to plasmonic gold nanoparticles.

Gold complexes can act as photosensitizers, which, upon absorbing light, can transfer energy to other molecules, such as molecular oxygen, to produce reactive singlet oxygen. rsc.orgrsc.org This process is facilitated by the heavy-atom effect of gold, which promotes intersystem crossing to populate the triplet excited state necessary for energy transfer. rsc.org While much of the research has focused on Au(I) complexes, the fundamental principles are relevant to gold-based photosensitizers in general. rsc.orgrsc.org

A synergistic approach combining gold catalysis with photoredox catalysis has emerged as a powerful strategy. nih.gov In these systems, a separate photocatalyst absorbs light and then engages with the gold catalytic cycle. nih.govacs.org For example, visible-light-driven, gold-catalyzed cross-coupling of aryl bromides has been achieved using an acridinium (B8443388) photocatalyst. nih.gov The mechanism involves photoinduced energy transfer from the photosensitizer to a gold complex, which facilitates key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.govnih.govacs.org

Gold nanoparticles derived from precursors like potassium tetrachloroaurate(III) exhibit unique photocatalytic properties due to a phenomenon called localized surface plasmon resonance (LSPR). mdpi.comnih.gov When the nanoparticles are irradiated with light of a specific wavelength, the collective oscillation of their conduction electrons creates intense local electric fields and can generate "hot" charge carriers (electrons and holes) that drive chemical reactions on the nanoparticle surface. mdpi.comnih.gov This plasmon-based photocatalytic activity has been harnessed for various reactions, including the selective oxidation of glucose and the cyclization of 2-(phenylethynyl)phenol. mdpi.comnih.gov The efficiency of these photocatalysts can be enhanced by depositing the AuNPs on supports like titanium dioxide or layered double hydroxides, which can improve charge separation and facilitate charge transfer processes. mdpi.commdpi.com

Electrochemical Applications in Sensing and Deposition

The electrochemical properties of potassium tetrachloroaurate(III) make it a valuable compound in both the detection of chemical species and the deposition of gold layers. Its ability to participate in redox reactions is fundamental to its application in sensors and electroplating processes.

Development of Electrochemical Sensors

Potassium tetrachloroaurate(III) is instrumental in the fabrication of highly sensitive and selective electrochemical sensors. These sensors are designed to detect a wide array of analytes, which is crucial for environmental monitoring and quality control. The operational principle of these sensors often relies on the electrochemical reduction of the tetrachloroaurate(III) ion ([AuCl₄]⁻).

Ion-selective electrodes (ISEs) have been developed for the real-time potentiometric monitoring of the tetrachloroaurate(III) ion itself. americanelements.comresearchgate.net These sensors can utilize membranes composed of materials like plasticized polyvinyl chloride (PVC) containing an anion exchanger. researchgate.net The performance of these electrodes is characterized by their linear range and detection limit, as detailed in the table below.

Table 1: Performance Characteristics of Tetrachloroaurate(III) Ion-Selective Electrodes

Electrode Type Slope (mV/decade) Linear Range (M) Detection Limit (M)
PVC Membrane -53.2 1x10⁻⁷–1.2x10⁻⁴ 5x10⁻⁸
Carbon Paste -49.8 1x10⁻⁷–1.2x10⁻⁴ 7x10⁻⁸

Beyond direct detection, potassium tetrachloroaurate(III) serves as a precursor for gold nanoparticles (AuNPs), which are widely incorporated into various electrochemical sensors to enhance their performance. youtube.com For instance, aptamer-based sensors, or aptasensors, can be designed for the detection of specific targets like lead ions by immobilizing a DNA aptamer on a gold electrode. nih.gov The presence of the target can induce a conformational change in the aptamer, leading to a detectable electrochemical signal. Similarly, enzyme-based biosensors can employ AuNPs to improve the detection of analytes such as ferulic acid. kobe-u.ac.jp

Gold Electroplating Processes

Potassium tetrachloroaurate(III) and its related compounds are key components in gold electroplating baths, a process used to deposit a thin layer of gold onto a substrate material. lesker.com This is vital in industries ranging from jewelry to electronics, where gold's conductivity and corrosion resistance are highly valued. researchgate.net

Both electrolytic and electroless plating methods can utilize gold(III) compounds. In traditional electroplating, an electric current is used to reduce gold ions from the electrolyte solution onto the substrate. Acidic gold plating baths may contain gold chloride, while cyanide-based baths often use potassium gold cyanide. researchgate.net

Electroless gold plating offers the advantage of depositing a uniform layer of gold without an external power source, which is particularly useful for complex shapes. electrochem.org These baths often operate at a high pH and involve a chemical reducing agent. electrochem.org For example, an electroless gold plating bath can be formulated using potassium tetrachloroaurate(III) with L-cysteine acting as the reducing agent. electrochem.org The composition of such baths is carefully controlled to ensure stability and a consistent plating rate.

Table 2: Example Composition of an Electroless Gold Plating Bath

Component Concentration Role
Potassium Tetrachloroaurate(III) 0.001 - 0.01 mol/L Source of Gold Ions
Mercaptosuccinic acid (MS) 0.27 mol/L Reducing Agent/Complexing Agent

Another formulation for electroless gold plating involves potassium gold cyanide, a complexing agent like sodium citrate, and a reducing agent such as hydrazine (B178648) hydrate, all within a specific pH range. researchgate.net

Advanced Materials Science Applications

In the realm of materials science, potassium tetrachloroaurate(III) is a cornerstone for the synthesis of novel materials with unique optical and electronic properties. Its role as a precursor is central to the development of functional nanomaterials and the deposition of thin films.

Precursor for Functional Nanomaterials in Electronics and Photonics

Potassium tetrachloroaurate(III) is a widely used precursor for the synthesis of gold nanoparticles (AuNPs). cmgroupsrl.euresearchgate.net These nanoparticles possess distinct optical and electronic characteristics that are dependent on their size and shape, making them highly valuable for applications in electronics and photonics. americanelements.com The unique properties of AuNPs allow for the creation of innovative materials with tailored functionalities.

The synthesis of these nanostructured materials is a critical area of research in nanotechnology. For example, AuNPs synthesized from potassium tetrachloroaurate(III) can be used to develop materials with specific optical properties that are essential for photonic devices. cmgroupsrl.eu In a study using L-tryptophan as a reducing agent, gold nanoparticles with an average size of approximately 8.8 nm were produced, demonstrating the ability to create monodisperse particles with tunable optical properties. cmgroupsrl.eu

The applications of these gold nanoparticles in electronics are varied. Their conductivity and stability make them suitable for use in conductive films and coatings, which can enhance the performance of electronic devices and sensors. youtube.com

Development of Thin Films

The deposition of thin films is a fundamental process in the manufacturing of electronic and optical devices. While various methods exist for this purpose, including Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD), solution-based techniques offer a cost-effective and versatile alternative for depositing gold thin films. electrochem.org

Solution-based methods like electrodeposition and immersion plating can be employed to create thin gold films. Electrodeposition of gold thin films has been demonstrated on silicon substrates from cyanide-based solutions. cmgroupsrl.eu Although this specific example uses potassium gold cyanide, it highlights a solution-based pathway for gold film formation. Another approach is immersion gold deposition, which has been achieved from a solution containing chloroauric acid and choline (B1196258) chloride onto a nickel-phosphorus substrate. researchgate.net This process relies on a galvanic displacement reaction.

While direct evidence for the use of potassium tetrachloroaurate(III) as a precursor in large-area CVD of gold thin films is not as prevalent as for other organogold compounds, its solubility makes it a candidate for solution-based deposition techniques like spin coating, dip coating, or spray coating. electrochem.org These methods involve applying a liquid precursor solution to a substrate, followed by a treatment to form the final coating. Furthermore, research has shown that gold thin films can be prepared on plastic surfaces through the two-dimensional assembly and subsequent growth of gold nanoparticles, for which potassium tetrachloroaurate(III) is a common precursor. researchgate.net

Sustainability and Green Chemistry Aspects in Potassium Tetrachloroaurate Iii Research

Environmentally Benign Synthesis of Gold Nanoparticles

The synthesis of gold nanoparticles (AuNPs) is a significant area of research where green chemistry principles are being applied to processes involving potassium tetrachloroaurate(III) and its acidic form, hydrogen tetrachloroaurate (B171879) (HAuCl₄). Traditional chemical synthesis methods often rely on toxic reducing agents and organic solvents that pose environmental and health risks. nih.gov In contrast, environmentally benign approaches utilize biological entities and plant-derived phytochemicals as both reducing and capping agents. nih.gov

These "green synthesis" methods are advantageous due to their simplicity, cost-effectiveness, energy efficiency, and biocompatibility. nih.govnih.gov The process typically involves mixing an aqueous solution of a gold(III) salt with a plant extract. nih.gov The biomolecules present in the extract, such as polyphenols, flavonoids, alkaloids, proteins, and polysaccharides, reduce the Au(III) ions to zerovalent gold (Au⁰), which then nucleate and grow into nanoparticles. jetir.orgnanochemres.orgnanochemres.org These same biomolecules often adsorb onto the nanoparticle surface, acting as capping agents that prevent aggregation and provide stability. nih.govjetir.org

The formation of AuNPs is often visually confirmed by a color change in the solution, typically to a red or purple hue, which is due to the surface plasmon resonance of the nanoparticles. nanochemres.orgdovepress.com The size and shape of the synthesized AuNPs can be influenced by factors such as the specific plant extract used, its concentration, the reaction temperature, and the pH of the medium. nanochemres.orgdovepress.com For instance, extracts from various plants have been successfully used to synthesize AuNPs of different sizes and shapes. jetir.orgnanochemres.org

Table 1: Examples of Plant Extracts Used in Green Synthesis of Gold Nanoparticles (AuNPs)

Plant Source Plant Part Used Resulting AuNP Size Reference
Pelargonium graveolens Leaves 20–40 nm dovepress.com
Morinda citrifolia Roots 8–17 nm dovepress.com
Lonicera japonica Flower ~8 nm nanochemres.org
Zingiber officinale Rhizome Not specified, SPR peak at 523 nm nanochemres.org
Ficus carica Leaves and Bark Not specified nanochemres.org
Citrus fruits Leaf 15–80 nm nanochemres.org
Lilium longiflorum Stem ~5 nm sciepublish.com

This eco-friendly approach not only reduces the use of hazardous substances but also opens up possibilities for large-scale production of AuNPs for various applications, including in agriculture as nanopriming agents to enhance seed germination. nanochemres.orgnih.gov

Biosorption and Bioreduction Technologies for Gold Recovery

Biosorption and bioreduction are emerging as sustainable technologies for recovering gold from industrial wastewater and electronic waste, where gold is often present as the tetrachloroaurate ion. researchgate.netnih.gov These methods utilize the natural abilities of microorganisms—such as bacteria, fungi, and yeasts—and other biological materials to sequester and reduce gold ions from aqueous solutions. researchgate.netmdpi.com

The process involves two primary mechanisms. scirp.org First, biosorption occurs, where gold ions (Au(III)) are rapidly adsorbed onto the surface of the biomass through interactions with functional groups like carboxyl and amine groups on the cell walls. mdpi.comresearchgate.net Gram-negative bacteria have shown a particularly high capacity for gold biosorption compared to gram-positive bacteria, fungi, and yeasts. mdpi.com

Following biosorption, a slower process of bioreduction or biomineralization takes place. researchgate.netscirp.org In this step, the adsorbed Au(III) ions are enzymatically or non-enzymatically reduced to elemental gold (Au⁰), forming nanoparticles that can be accumulated either on the cell surface or within the cells. researchgate.net This reduction detoxifies the local environment for the microbes, as dissolved gold can be toxic. youtube.com

Studies have demonstrated the effectiveness of various microorganisms in gold recovery. For example, the yeast Candida krusei has been shown to remove significant amounts of gold from tetrachloroaurate solutions through a combination of biosorption and biomineralization. researchgate.netmdpi.com Similarly, inactivated tissues from oats and wheat have been used for the bioreduction of potassium tetrachloroaurate. researchgate.net

Another innovative approach is the use of microbial fuel cells (MFCs) for gold recovery. In an MFC, tetrachloroaurate in the cathode chamber acts as an electron acceptor. nih.govresearchgate.net As microorganisms in the anode chamber oxidize organic matter, they release electrons that travel to the cathode, reducing Au(III) to solid gold metal. nih.gov This method not only recovers gold with high efficiency (over 99% in some cases) but also generates electricity in the process. nih.govresearchgate.net

Table 2: Microbial Species and Biomass for Gold Recovery from Tetrachloroaurate Solutions

Microorganism/Biomass Type Recovery Mechanism Efficiency/Capacity Reference
Candida krusei Yeast Biosorption & Biomineralization High removal capacity researchgate.netmdpi.com
Pseudomonas maltophilia Gram-negative Bacteria Biosorption >330 µmol gold/g dry cell weight mdpi.com
Chromobacterium violaceum Gram-negative Bacteria Bioleaching (via cyanide production) Enhanced recovery from e-waste nih.gov
Lactobacillus acidophilus Gram-positive Bacteria Biosorption (with thiosulfate) 85% recovery from leachant researchgate.net
Wheat Biomass Plant Material Bioreduction Forms AuNPs of various shapes/sizes researchgate.net
Persimmon Tannin Gel Plant-derived Polymer Adsorption & Reduction High removal, especially at pH 5 scirp.org

These biotechnological approaches offer a promising, environmentally friendly alternative to conventional gold recovery methods that often use toxic chemicals like cyanide or mercury. nih.govspringernature.com

Minimizing Waste and Enhancing Atom Economy in Gold Chemistry

A key principle of green chemistry is maximizing "atom economy," which involves designing chemical reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. nwnu.edu.cn In the context of organic synthesis, gold compounds derived from precursors like potassium tetrachloroaurate(III) are increasingly used as highly efficient catalysts that promote atom-economical reactions. researchgate.netsmith.edu

Gold catalysts, in both Au(I) and Au(III) oxidation states, are particularly known for their ability to activate alkynes, allenes, and alkenes toward nucleophilic attack under mild conditions. smith.eduyoutube.com This reactivity enables a variety of addition and isomerization reactions that would otherwise require stoichiometric reagents or harsher conditions, generating more waste. nwnu.edu.cn For example, gold-catalyzed reactions often proceed with 100% atom economy, such as in the intramolecular cycloisomerization of enynes. smith.edu

The use of a catalyst like sodium tetrachloroaurate(III) dihydrate, which is relatively inexpensive, allows for direct nucleophilic substitution of propargylic alcohols with a wide range of nucleophiles at room temperature. researchgate.net This catalytic approach avoids the need for pre-functionalizing the starting materials, a common practice in traditional synthesis that adds steps and generates waste.

Furthermore, gold catalysis can create new levels of reactivity and selectivity, enabling the direct activation of C-H bonds for C-C bond formation. youtube.com This "C-H activation" strategy is highly desirable from a green chemistry perspective because it bypasses the need for functional group handles (like halides) that are traditionally used in coupling reactions, which generate stoichiometric amounts of salt waste. youtube.com

While homogeneous gold catalysis has shown great promise, efforts are also directed towards developing heterogeneous gold catalysts, where gold nanoparticles are supported on a solid matrix. This approach simplifies catalyst recovery and reuse, further enhancing the sustainability of the process by preventing the loss of the precious metal catalyst and its contamination of the final product.

By enabling highly selective and efficient transformations under mild conditions, gold catalysis contributes significantly to waste minimization and the enhancement of atom economy, aligning perfectly with the goals of green and sustainable chemistry. nwnu.edu.cnsmith.edu

Q & A

Q. How to prepare aqueous solutions of Potassium Tetrachloroaurate(III) for nanoparticle synthesis?

Potassium tetrachloroaurate(III) (KAuCl₄) is typically prepared as a stock solution (25 mM) in HPLC-grade water. For experimental use, dilute the stock to a working concentration (e.g., 0.1 mM) and adjust pH using KOH (0.35 mM, pH 5.3 ± 0.2). Store the working solution at 6°C for 18–24 hours before use to ensure stability, and equilibrate to room temperature prior to experiments .

Q. What safety protocols are essential when handling Potassium Tetrachloroaurate(III)?

KAuCl₄ is hygroscopic and classified as Xi (irritant) under hazard symbols. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture .

Q. How to assess the purity and Au(III) content of Potassium Tetrachloroaurate(III)?

Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Au content (theoretical: 47.5% Au). X-ray diffraction (XRD) confirms crystallinity, while UV-Vis spectroscopy (λ ~ 310 nm) monitors solution stability. Cross-validate with elemental analysis and FTIR to detect impurities .

Advanced Research Questions

Q. How do laser parameters affect the reduction of KAuCl₄ in nanoparticle synthesis?

Nanosecond vs. femtosecond laser pulses influence nucleation kinetics and nanoparticle size. Shorter pulses (e.g., 100 fs) generate smaller Au nanoparticles (5–10 nm) due to rapid energy deposition, while longer pulses (ns) favor aggregation. Characterize products via TEM and dynamic light scattering (DLS). Adjust laser fluence (50–200 mJ/cm²) and wavelength (532 nm) to control morphology .

Q. What mechanistic insights explain KAuCl₄’s role in catalytic cross-coupling reactions?

KAuCl₄ acts as a precursor for Au(I)/Au(0) species in Pd-Au bimetallic systems. Monitor reaction intermediates using in-situ XAS (X-ray absorption spectroscopy) and kinetic isotope effects (KIE). For example, in Suzuki-Miyaura coupling, Au stabilizes Pd nanoparticles, enhancing catalytic turnover. Use DFT calculations to map redox pathways .

Q. How to resolve contradictions in KAuCl₄ stability under varying pH conditions?

Conflicting reports on KAuCl₄ stability arise from differences in ionic strength and dissolved O₂. Conduct controlled experiments at pH 2–10, tracking decomposition via UV-Vis (loss of AuCl₄⁻ peak at 310 nm) and HPLC. Under acidic conditions (pH < 3), AuCl₄⁻ converts to AuCl₃; above pH 7, hydrolysis forms Au(OH)₃ colloids .

Q. How is KAuCl₄ utilized in protein crystallography for phase determination?

KAuCl₄ derivatives are used in multi-wavelength anomalous dispersion (MAD) phasing. Soak protein crystals in 1–5 mM KAuCl₄ solution for 24–48 hours. Gold atoms bind to cysteine residues, providing heavy-atom markers. Collect X-ray data at Au L-III edge (λ = 1.04 Å) and solve phases using software like PHENIX .

Methodological Tables

Table 1: Key Parameters for Laser-Induced Au Nanoparticle Synthesis

ParameterOptimal RangeCharacterization Technique
Laser Pulse Duration100 fs – 10 nsTEM, DLS
Laser Fluence50–200 mJ/cm²UV-Vis Spectroscopy
KAuCl₄ Concentration0.1–1.0 mMICP-MS

Table 2: Stability of KAuCl₄ Under Different pH Conditions

pH RangeDominant SpeciesStability Time (h)
2–3AuCl₃<24
4–6AuCl₄⁻48–72
7–10Au(OH)₃ colloids<12

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